Ethyl phenethylcarbamate
Overview
Description
Ethyl phenethylcarbamate is an organic compound with the molecular formula C11H15NO2This compound has been studied for its ability to inhibit bacterial biofilms, particularly those formed by Methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
Target of Action
Ethyl phenethylcarbamate primarily targets bacterial biofilms, particularly those formed by Methicillin Resistant Staphylococcus aureus (MRSA) . Biofilms are surface-attached communities of bacteria encased in an extracellular matrix of biomolecules. They are significantly more resistant to antibiotics than free-floating bacteria .
Mode of Action
aureus biofilms . The compound interacts with the biofilm-forming bacteria, disrupting their ability to adhere to surfaces and form the protective extracellular matrix .
Biochemical Pathways
Its ability to inhibit biofilm formation suggests it may interfere with the signaling pathways that bacteria use to coordinate biofilm formation .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation by MRSA . This can potentially make the bacteria more susceptible to antibiotic treatment and help prevent the spread of MRSA infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacterial species, the pH of the environment, and the presence of organic matter can all potentially affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
Ethyl phenethylcarbamate plays a significant role in biochemical reactions, particularly in inhibiting bacterial biofilm formation. It has been shown to interact with enzymes and proteins involved in biofilm formation, such as those found in methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits the formation of biofilms by interfering with the signaling pathways and enzymatic activities essential for biofilm development . This compound interacts with bacterial proteins and enzymes, disrupting their normal functions and preventing the establishment of biofilms.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation, which is crucial for the survival and persistence of bacterial colonies. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial virulence and resistance to antibiotics . In mammalian cells, this compound has been studied for its potential immunotoxic effects, influencing immune cell function and gene expression related to immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial proteins and enzymes, leading to the inhibition of biofilm formation. The compound binds to specific sites on these biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target protein . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in biofilm formation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of biofilm formation and potential immunotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including immunotoxicity and potential carcinogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biofilm inhibition without inducing harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can influence the compound’s efficacy and toxicity, affecting its overall impact on cellular function and biofilm inhibition.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The transport and distribution of this compound are critical for its bioavailability and effectiveness in inhibiting biofilm formation and modulating immune responses.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, influencing its overall efficacy in inhibiting biofilm formation and modulating immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenethylcarbamate can be synthesized through the reaction of phenethylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCOOC}_2\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOOC}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in inhibiting bacterial biofilms, particularly those formed by MRSA.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl phenethylcarbamate can be compared with other carbamate derivatives, such as mthis compound and propyl phenethylcarbamate. While these compounds share similar structural features, this compound is unique in its potent biofilm inhibition properties . Other similar compounds include:
- Mthis compound
- Propyl phenethylcarbamate
- Butyl phenethylcarbamate
These compounds differ in their alkyl chain lengths, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl N-(2-phenylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDDBYFBIIAYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289652 | |
Record name | Ethyl phenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-83-8 | |
Record name | 6970-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl phenethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-(2-phenylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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